3-(5-Ethyl-4H-1,2,4-triazol-3-yl)anilin

Übersicht

Beschreibung

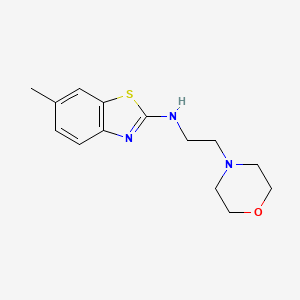

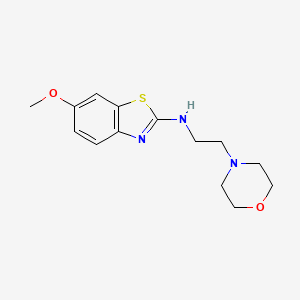

“3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline”, involves the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of “3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The InChI code for this compound is 1S/C10H12N4/c1-2-9-12-10 (14-13-9)7-4-3-5-8 (11)6-7/h3-6H,2,11H2,1H3, (H,12,13,14) .Chemical Reactions Analysis

1,2,4-Triazoles, including “3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline”, can undergo annular prototropic tautomerism, which means they may exist in three forms: 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antivirelle Anwendungen

Der 1,2,4-Triazol-Baustein, der Teil der Struktur von „3-(5-Ethyl-4H-1,2,4-triazol-3-yl)anilin“ ist, wurde in mehr als 30 zugelassenen und vermarkteten Medikamenten integriert, darunter antivirale Medikamente wie Ribavirin . Ribavirin wird zur Behandlung verschiedener Viruserkrankungen eingesetzt, darunter Infektionen mit dem respiratorischen Synzytialvirus und Hepatitis C, und wurde aufgrund seiner Sicherheit und Wirksamkeit in die Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation aufgenommen .

Antifungale Therapeutika

Voriconazol, ein weiteres Medikament mit der 1,2,4-Triazol-Struktur, wird zur Behandlung schwerer Pilzinfektionen eingesetzt . Der Triazol-Kern ist essenziell für den Wirkmechanismus des Medikaments und hemmt die Cytochrom-P450-Enzyme von Pilzen, die an der Synthese von Ergosterol beteiligt sind, einer lebenswichtigen Komponente der Zellmembranen von Pilzen .

Koordinationschemie

1,2,4-Triazole sind vielversprechende Liganden für die Koordinationschemie aufgrund ihrer vielfältigen Koordinationsmodi. Sie wurden zur Herstellung von Koordinationspolymeren verwendet, bei denen es sich um Strukturen handelt, die aus Metallionen bestehen, die an organische Liganden koordiniert sind und ausgedehnte Netzwerke bilden . Diese Materialien haben potentielle Anwendungen in der Katalyse, Gasspeicherung und Trenntechnologien.

Organische Leuchtdioden (OLEDs)

Die Derivate von 1,2,4-Triazolen wurden bei der Entwicklung von blau emittierenden organischen Leuchtdioden (OLEDs) eingesetzt . OLEDs werden in verschiedenen Display- und Beleuchtungstechnologien eingesetzt, da sie effizient, farbrein und flexibel sind.

Chemodynamische Therapie

In der Krebsbehandlung wurden 1,2,4-Triazol-Derivate als Wirkstoffe für die chemodynamische Therapie untersucht . Diese Therapie beinhaltet die Verwendung von reaktiven Sauerstoffspezies, die durch die Triazolverbindungen erzeugt werden, um Krebszellen abzutöten, was einen gezielten Ansatz zur Krebsbehandlung bietet.

Materialwissenschaft: Spin-Crossover-Nanopartikel

Spin-Crossover-Nanopartikel, die zwischen verschiedenen Spinzuständen wechseln können, wurden unter Verwendung von 1,2,4-Triazol-Derivaten synthetisiert . Diese Materialien haben potentielle Anwendungen in der molekularen Elektronik und Informationsspeicherung.

Wirkmechanismus

Target of Action

The primary target of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the synthesis of estrogens . The specific binding modes of these derivatives within the enzyme’s binding pocket are still under investigation .

Biochemical Pathways

By inhibiting the aromatase enzyme, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can potentially disrupt the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve theirpharmacokinetic, pharmacological, and toxicological properties

Result of Action

The primary result of the action of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline is the inhibition of the aromatase enzyme, leading to a decrease in estrogen levels . This can potentially inhibit the growth of estrogen-dependent cancer cells . Some derivatives of this compound have shown promising cytotoxic activity against certain human cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, can affect the formation and stability of the compound

Biochemische Analyse

Biochemical Properties

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. For instance, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . Furthermore, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity .

Metabolic Pathways

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, leading to changes in energy production and metabolic balance . Additionally, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can affect the levels of specific metabolites, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to specific cellular compartments . Binding proteins play a crucial role in the localization and accumulation of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline within cells, influencing its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFNAVRWOQKDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650847 | |

| Record name | 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-65-2 | |

| Record name | 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)

![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)

![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)

![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)

![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)

![2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415691.png)

![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)

![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)

![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)